molecular formula C12H14N4 B1492777 1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide CAS No. 2098014-45-8

1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide

Cat. No. B1492777
CAS RN: 2098014-45-8
M. Wt: 214.27 g/mol
InChI Key: CNPCKVXQJDUNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide” is a compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, which consist of a 5-membered ring with three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, the action of ethyl diazoacetate on phenylpropargyl in triethylamine and in the presence of zinc triflate as a catalyst leads to the corresponding pyrazole .

Scientific Research Applications

Synthesis and Structural Studies

Research on related compounds to 1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide demonstrates advancements in synthetic methodologies and structural characterizations. For example, the synthesis of ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate illustrates a regioselective route to 3-alkyl-1-aryl-1H-pyrazoles, showcasing the potential for developing novel compounds with specific structural configurations. This study highlights the use of NOE difference experiments and NMR methods for definitive structural assignments, providing a foundation for further research into related pyrazole derivatives (Ashton & Doss, 1993).

Crystallography and Theoretical Studies

The detailed analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, through single crystal X-ray diffraction and DFT studies, exemplifies the comprehensive examination of pyrazole esters. This research provides insights into molecular geometries and electronic structures, essential for understanding the reactivity and potential applications of pyrazole derivatives. The study also explores intermolecular interactions, such as C-H···O and C-H···π, which are crucial for the stabilization of molecular structures (Viveka et al., 2016).

Corrosion Inhibition

In the field of materials science, pyrazole derivatives have been investigated as corrosion inhibitors, an application of significant industrial relevance. For instance, pyranpyrazole derivatives have been studied for their efficacy in protecting mild steel in acidic environments, commonly encountered in industrial pickling processes. This research not only highlights the high efficiency of these compounds in corrosion inhibition but also provides a correlation between experimental results and theoretical models, facilitating the design of more effective inhibitors (Dohare et al., 2017).

properties

IUPAC Name

1-ethyl-3-phenylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-16-8-10(12(13)14)11(15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPCKVXQJDUNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide
Reactant of Route 2
1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide
Reactant of Route 3
Reactant of Route 3
1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide
Reactant of Route 4
1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide
Reactant of Route 5
1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide
Reactant of Route 6
1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.